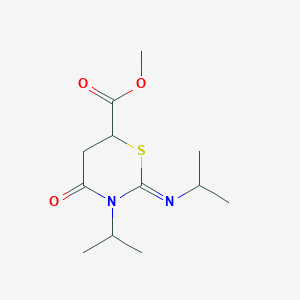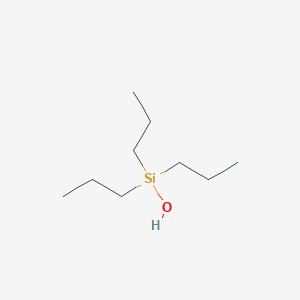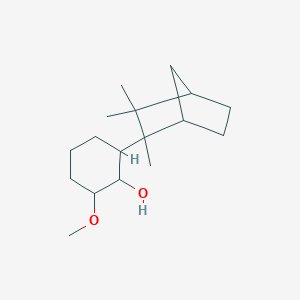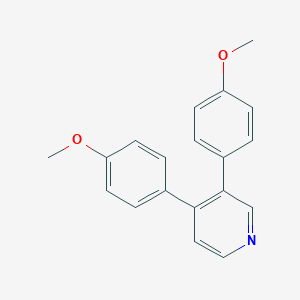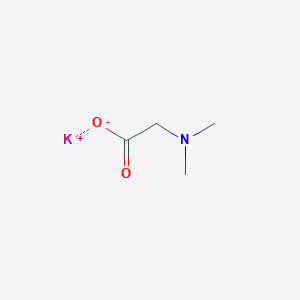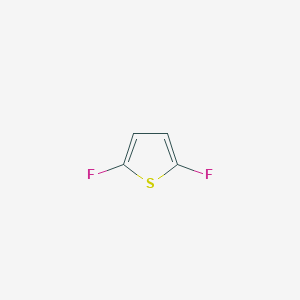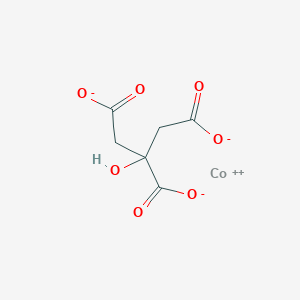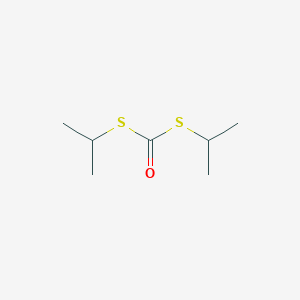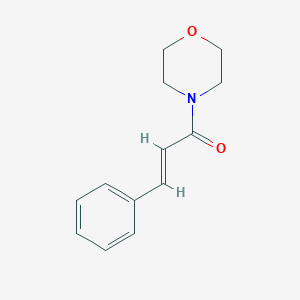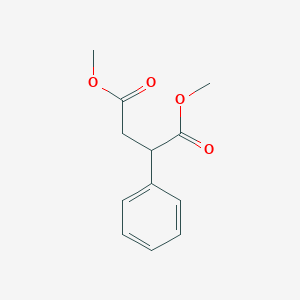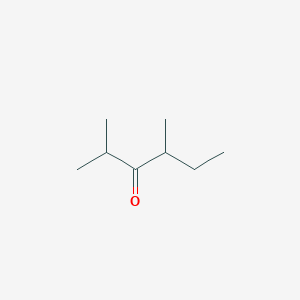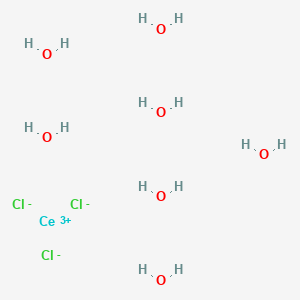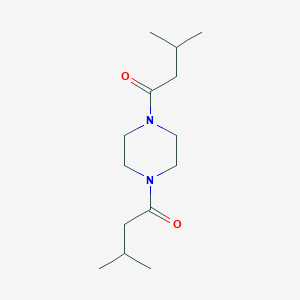
Piperazine, 1,4-diisovaleryl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Piperazine, 1,4-diisovaleryl- is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including GABA, glutamate, and adenosine. It has also been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1,4-diisovaleryl- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Additionally, it has been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage when present in excess.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-diisovaleryl- has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, it exhibits potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of Piperazine, 1,4-diisovaleryl-. One potential direction is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in drug delivery systems. Finally, more studies are needed to explore its potential applications in other fields such as neurobiology and pharmacology.
Conclusion:
In conclusion, Piperazine, 1,4-diisovaleryl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new drugs based on its properties.
Métodos De Síntesis
Piperazine, 1,4-diisovaleryl- is synthesized using a specific method that involves the reaction of piperazine with isovaleryl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-diisovaleryl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propiedades
Número CAS |
18940-59-5 |
|---|---|
Nombre del producto |
Piperazine, 1,4-diisovaleryl- |
Fórmula molecular |
C14H26N2O2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
3-methyl-1-[4-(3-methylbutanoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-11(2)9-13(17)15-5-7-16(8-6-15)14(18)10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
KBFKBGMWNZRILJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C(=O)CC(C)C |
Otros números CAS |
18940-59-5 |
Sinónimos |
1,4-Diisovalerylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



